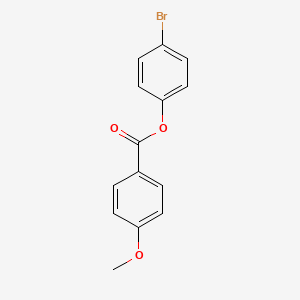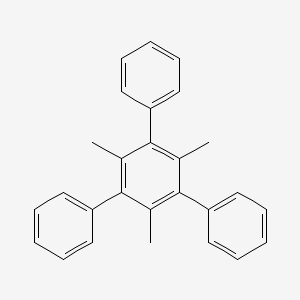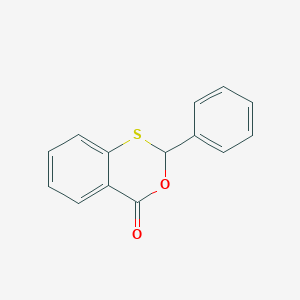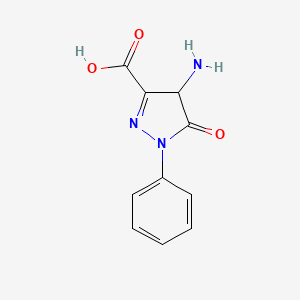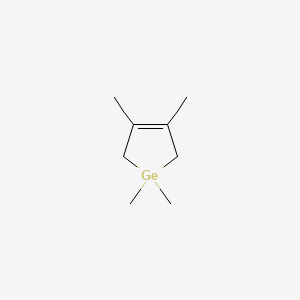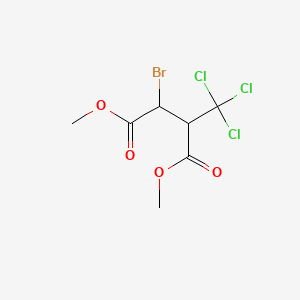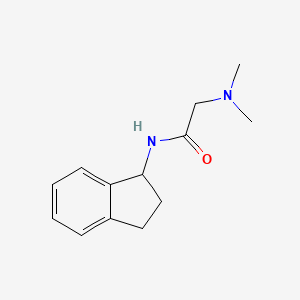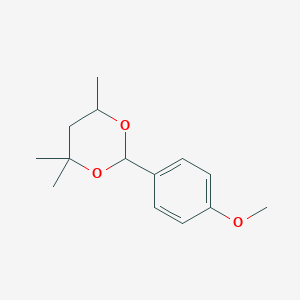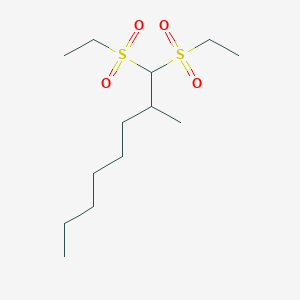![molecular formula C12H16N2O2S2 B14725523 S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate CAS No. 13512-06-6](/img/structure/B14725523.png)
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate typically involves the reaction of 4-(dimethylcarbamoylsulfanyl)phenyl isothiocyanate with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-phenyl N,N-dimethylcarbamothioate
- S-phenyl N,N-diethylcarbamothioate
- S-phenyl N,N-dipropylcarbamothioate
Uniqueness
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is unique due to the presence of both dimethylcarbamoyl and sulfanyl groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
13512-06-6 |
|---|---|
Molekularformel |
C12H16N2O2S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16N2O2S2/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
OHGINNVUDOOLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)SC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




